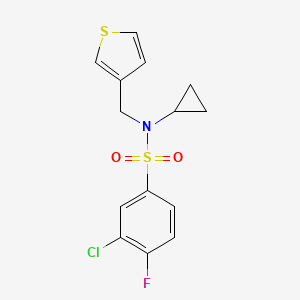

3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO2S2/c15-13-7-12(3-4-14(13)16)21(18,19)17(11-1-2-11)8-10-5-6-20-9-10/h3-7,9,11H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCLWIXVXOMIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Similarities and Differences

A comparative analysis with structurally related compounds reveals key distinctions:

*Estimated via computational methods (e.g., XLogP3).

- Electronic Effects: The fluoro substituent (strong electron-withdrawing group) in the target compound may increase the acidity of the sulfonamide NH group (pKa ~8–10) compared to non-fluorinated analogs (pKa ~10–12) .

2.2. Physicochemical Properties

*Predicted via computational tools.

2.3. Spectroscopic and Analytical Comparisons

NMR Analysis :

- The thiophene protons in the target compound are expected to resonate at δ 6.8–7.2 ppm (aromatic region), distinct from phenyl groups (δ 7.2–7.6 ppm) due to sulfur’s electron-withdrawing effects .

- The cyclopropyl group’s protons may appear as a multiplet at δ 0.5–1.5 ppm, contrasting with linear alkyl chains (δ 1.0–2.5 ppm).

LC/MS Profiling :

Lumping Strategy and Chemical Modeling

Per , the target compound could be grouped with other halogenated sulfonamides in computational models due to shared:

- Reactivity with nucleophiles (e.g., hydrolysis at the sulfonamide group).

- Photostability profiles (fluoro and chloro substituents reduce UV degradation). However, its unique N-substituents may necessitate separate treatment in metabolic pathway predictions .

Biological Activity

3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that has attracted interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chloro and Fluoro Substituents : These halogen groups enhance lipophilicity and may influence biological interactions.

- Cyclopropyl Group : This moiety can affect the compound's conformational flexibility and reactivity.

- Thiophen-3-ylmethyl Group : This part may contribute to specific interactions with biological targets.

The precise mechanism of action for 3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide remains under investigation. However, preliminary studies suggest that it may:

- Inhibit Enzymatic Activity : The compound likely interacts with specific enzymes or receptors involved in cell signaling pathways critical for cell survival and proliferation.

- Induce Apoptosis : Evidence indicates that it may lead to decreased cell viability in cancer cells, promoting apoptosis through interference with survival signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides have been documented, with compounds showing significant inhibition of carrageenan-induced edema in animal models. For example, certain derivatives exhibited up to 94% inhibition at varying time intervals . This suggests that 3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide may also possess anti-inflammatory properties.

Case Studies and Research Findings

- In vitro Studies : Research on related sulfonamides has shown promising results in inhibiting cancer cell lines, suggesting potential applications in oncology.

- In vivo Studies : Animal model studies have indicated the effectiveness of similar compounds in reducing inflammation and bacterial load, supporting their therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide, it is essential to compare it with other sulfonamide derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Efficacy |

|---|---|---|

| 3-chloro-N-cyclopropyl-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | Potential (under study) | Potential (under study) |

| Sulfanilamide | Moderate (MIC ~10 mg/mL) | High (up to 90% inhibition) |

| Benzene sulfonamides (various derivatives) | Broad spectrum | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.